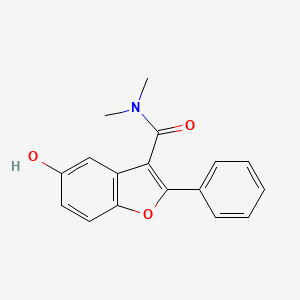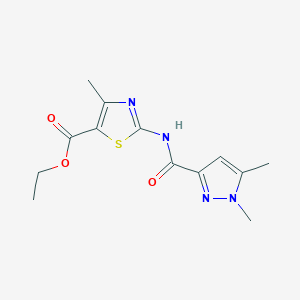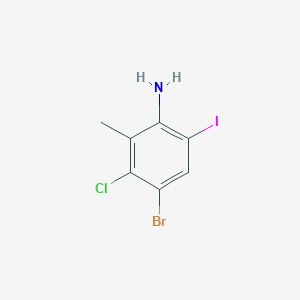
6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide is a chemical compound with the linear formula C14H13ClN2O3 . It has a molecular weight of 292.724 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide is represented by the linear formula C14H13ClN2O3 .Physical And Chemical Properties Analysis
The boiling point of a similar compound, 2-Pyridinamine, 6-chloro-N-[(2,4-dimethoxyphenyl)methyl]-, is predicted to be 430.0±40.0 °C . Its density is predicted to be 1.251±0.06 g/cm3 .Applications De Recherche Scientifique
Crystallographic Studies
Crystallographic studies of related N-(halophenyl)-chromene-carboxamides have shown these molecules to be essentially planar, exhibiting anti conformations. Such studies are crucial for understanding the molecular geometry and potential intermolecular interactions, which are essential for the development of new materials and drugs. For example, Gomes et al. (2015) detailed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing insights into their structural configurations (Gomes, Low, Cagide, & Borges, 2015).
Synthesis and Characterization
The synthesis and characterization of chromene derivatives represent a significant area of research, contributing to the development of new chemical entities with potential applications in drug design and materials science. For instance, Chen, Ye, & Hu (2012) reported on the synthesis and structural identification of a dimethoxy chromene derivative, highlighting the methodological advances in organic synthesis and structural elucidation through NMR and MS techniques (Chen, Ye, & Hu, 2012).
Biological Activity Studies
Research into the biological properties of chromene derivatives has uncovered a range of activities, from antimicrobial to potential anticancer properties. The exploration of these compounds' biological activities can lead to the discovery of new therapeutic agents. For example, Ramaganesh et al. (2010) synthesized a series of chromene-carboxamide derivatives and evaluated their biological properties, providing valuable information for the development of new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemical Reactivity and Applications
Studies on the chemical reactivity of chromene derivatives have led to the development of novel synthetic methodologies and the discovery of new compounds with diverse applications. For instance, El-Gohary et al. (2017) investigated the chemical reactivity of furo[3,2-g]chromene derivatives towards different nitrogen nucleophiles, contributing to the broader understanding of chromene chemistry and its potential applications in synthesizing novel compounds with varied biological activities (El-Gohary, Ibrahim, El-Sawy, & Abdel-fatah, 2017).
Propriétés
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-12-4-5-14(16(9-12)24-2)20-17(21)13-8-10-7-11(19)3-6-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJNQZZFHKHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)
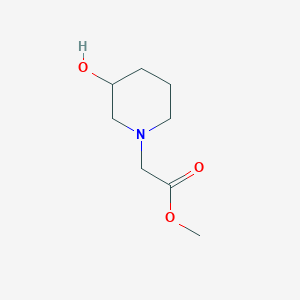
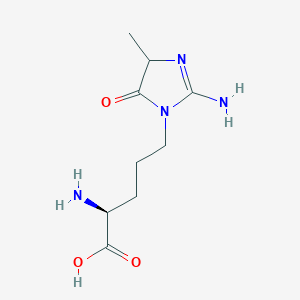
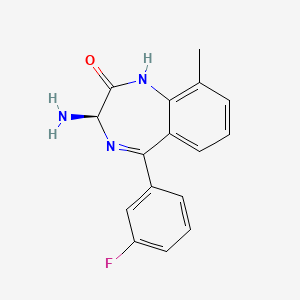
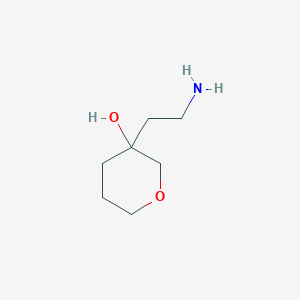
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)
![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
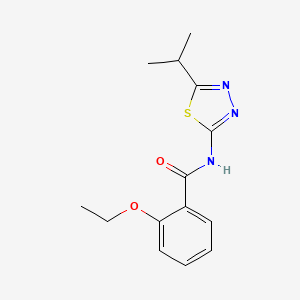
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
